An In-depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole. As a highly functionalized heterocyclic compound, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The strategic incorporation of a reactive bromomethyl group, an electron-withdrawing trifluoromethyl moiety, and a stable oxazole core presents a unique combination of features for the synthesis of novel chemical entities.[1] This document collates available data on its structural, physical, and chemical characteristics, alongside established methodologies for their experimental determination. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Strategic Value of Functionalized Oxazoles
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3][4] The stability and aromaticity of the oxazole ring make it an attractive core for drug design.[1] The subject of this guide, 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole, is a synthetic heterocyclic compound that combines three key functional elements:
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The 1,3-Oxazole Core: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, providing a stable and rigid scaffold. The heteroatoms can participate in hydrogen bonding and other non-covalent interactions, crucial for biological activity.[1][3]
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The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group significantly modulates the electronic properties of the oxazole ring. In drug design, the trifluoromethyl group is often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity.
-
The Bromomethyl Group (-CH2Br): A reactive functional group that serves as a versatile synthetic handle. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of other functional groups.[2]
This unique combination of a stable core, a modulating trifluoromethyl group, and a reactive bromomethyl handle makes 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole a valuable intermediate for constructing complex molecular architectures and for the generation of diverse chemical libraries for biological screening.[2]
Molecular and Structural Properties
A fundamental understanding of the molecular and structural properties of a compound is essential for predicting its behavior in chemical reactions and biological systems.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole | PubChemLite[5] |
| Molecular Formula | C₅H₃BrF₃NO | PubChemLite[5] |
| Molecular Weight | 244.98 g/mol | Calculated |
| Monoisotopic Mass | 228.93501 Da | PubChemLite[5] |
| Canonical SMILES | C1=C(N=C(O1)C(F)(F)F)CBr | PubChemLite[5] |
| InChI | InChI=1S/C5H3BrF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 | PubChemLite[5] |
| InChIKey | NLFBNKJPMXFAHU-UHFFFAOYSA-N | PubChemLite[5] |
Structural Representation
Caption: 2D structure of 4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| XlogP | 1.9 | PubChemLite[5] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Water Solubility | Not available | - |
| Vapor Pressure | Not available | - |
| Henry's Law Constant | Not available | - |
| pKa | Not available | - |
The predicted XlogP of 1.9 suggests that the compound has moderate lipophilicity.[5] This is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Reactivity and Stability
The chemical reactivity of 4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole is primarily dictated by the interplay of its functional groups.
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Nucleophilic Substitution at the Bromomethyl Group: The C-Br bond in the bromomethyl group is polarized, making the carbon atom electrophilic. This site is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, azides), allowing for the introduction of diverse side chains.[2] This is the most synthetically valuable feature of this molecule.
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Stability of the Oxazole Ring: The 1,3-oxazole ring is an aromatic heterocycle and is generally stable under a variety of reaction conditions. The electron-withdrawing trifluoromethyl group at the 2-position is expected to further stabilize the ring by decreasing its electron density.
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Storage and Handling: Due to the reactive nature of the bromomethyl group, the compound should be stored in a cool, dry, and well-ventilated place, away from moisture and strong nucleophiles.[6][7] It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[8][9]
Caption: General reaction scheme for nucleophilic substitution.
Experimental Protocols for Physicochemical Property Determination
For researchers wishing to experimentally determine the physicochemical properties of this compound, the following standard laboratory procedures are recommended.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.[10]
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[10] A narrow melting range is indicative of a pure compound.
Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic.
Methodology (Simple Distillation):
-
The liquid sample is placed in a round-bottom flask.[10]
-
A simple distillation apparatus is assembled.[10]
-
The liquid is heated, and the temperature of the vapor is measured with a thermometer.
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[10]
Determination of Solubility
Solubility in various solvents is a critical parameter, especially for applications in drug development.
Methodology (Qualitative):
-
Place a small amount (e.g., 20-30 mg) of the compound into a series of test tubes.[11]
-
Add a small volume (e.g., 0.5 mL) of a solvent (e.g., water, ethanol, acetone, hexane) to each test tube.[11][12]
-
Gently agitate the mixture and observe whether the solid dissolves.[11]
-
Record the compound as soluble, partially soluble, or insoluble in each solvent.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups by their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[15]
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